molecular formula C14H13BrN2O B3124113 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide CAS No. 31563-00-5

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide

Cat. No.: B3124113
CAS No.: 31563-00-5
M. Wt: 305.17 g/mol
InChI Key: DKAUBYPVNZWKNN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an imidazo[1,2-a]pyridine core, which is fused with a 4-methoxyphenyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate undergoes cyclization in the presence of a suitable acid catalyst to yield the imidazo[1,2-a]pyridine core. The final step involves the addition of hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced imidazo[1,2-a]pyridine compounds, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)imidazo[1,2-a]pyridine: This compound is similar in structure but contains a methylsulfonyl group instead of a methoxy group.

    2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: This compound has a chlorine atom in place of the methoxy group.

Uniqueness

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O.BrH/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAUBYPVNZWKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31563-00-5
Record name Imidazo[1,2-a]pyridine, 2-(4-methoxyphenyl)-, hydrobromide (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31563-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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